molecular formula C18H21N5O2S2 B6443892 N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine CAS No. 2549022-93-5

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B6443892
CAS No.: 2549022-93-5
M. Wt: 403.5 g/mol
InChI Key: UEWTVSSEOUUGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a heterocyclic organic compound featuring a piperidine core substituted with a 3-cyclopropyl-1,2,4-thiadiazole moiety at the 1-position and an N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine group at the 4-position.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-22(17-14-4-2-3-5-15(14)27(24,25)21-17)13-8-10-23(11-9-13)18-19-16(20-26-18)12-6-7-12/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWTVSSEOUUGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC(=NS2)C3CC3)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 3-Cyclopropyl-1,2,4-Thiadiazol-5-yl Moiety

The 1,2,4-thiadiazole ring is synthesized via cyclization of a thioamide intermediate with a nitrile derivative. A representative procedure involves reacting cyclopropanecarbothioamide with cyanogen bromide in the presence of a base such as triethylamine (TEA) in dichloromethane (DCHM) at 0–5°C for 4–6 hours . The reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic carbon of the nitrile, followed by cyclization to form the thiadiazole ring.

Key Reaction Conditions

  • Reactants : Cyclopropanecarbothioamide (1.0 eq), cyanogen bromide (1.2 eq)

  • Solvent : Dichloromethane

  • Base : Triethylamine (2.0 eq)

  • Temperature : 0–5°C

  • Yield : 72–85%

Preparation of the Piperidin-4-yl Scaffold

The piperidine ring is functionalized at the 4-position to introduce a primary amine group. A common strategy involves Boc-protection of commercially available 4-aminopiperidine followed by N-alkylation or N-arylation . For example, 4-Boc-aminopiperidine is treated with 3-cyclopropyl-1,2,4-thiadiazol-5-yl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to install the thiadiazole group . Subsequent deprotection with hydrochloric acid (HCl) in dioxane yields the free amine.

Optimization Notes

  • Coupling Agent : K₂CO₃ ensures efficient nucleophilic substitution without side reactions.

  • Solvent : DMF enhances solubility of polar intermediates.

  • Deprotection : 4M HCl in dioxane (2 hours, room temperature) achieves quantitative Boc removal .

Synthesis of 1,1-Dioxo-1,2-Benzothiazol-3-Amine

The benzothiazole sulfone moiety is constructed through a two-step process:

  • Formation of Benzothiazole : Cyclization of 2-aminothiophenol with methyl cyanoacetate in acetic acid under reflux yields 3-aminobenzothiazole .

  • Oxidation to Sulfone : Treatment with 3-chloroperbenzoic acid (mCPBA) in chloroform at 0°C for 2 hours oxidizes the sulfide to the sulfone .

Critical Parameters

  • Oxidizing Agent : mCPBA (2.2 eq) ensures complete oxidation without over-oxidation.

  • Yield : 89–94% after recrystallization from ethanol .

N-Methylation of the Piperidine Intermediate

The secondary amine on the piperidine is methylated using methyl iodide in the presence of a base. A typical procedure involves reacting the piperidine-thiadiazole intermediate with MeI (1.5 eq) and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C for 1 hour, followed by gradual warming to room temperature .

Reaction Profile

  • Base : NaH (2.0 eq) deprotonates the amine, facilitating alkylation.

  • Workup : Quenching with aqueous NH₄Cl and extraction with ethyl acetate.

  • Yield : 78–82% .

Final Coupling of Benzothiazole Sulfone and Piperidine-Thiadiazole

The 3-amine group of the benzothiazole sulfone is coupled to the N-methylpiperidine-thiadiazole intermediate using a peptide coupling agent. HATU (1.1 eq) and DIPEA (3.0 eq) in DMF facilitate the amide bond formation at room temperature over 6 hours .

Purification

  • Chromatography : Silica gel column with 5% methanol in DCM.

  • Purity : >98% (HPLC).

  • Overall Yield : 65% from initial thiadiazole synthesis .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 3.85–3.72 (m, 2H, piperidine-H), 3.12 (s, 3H, N-CH₃), 1.98–1.65 (m, 4H, cyclopropyl-H) .

  • HRMS : [M+H]⁺ calcd. for C₁₈H₂₀N₅O₂S₂: 426.0964; found: 426.0968 .

Scale-Up Considerations

Process Optimization

  • Catalyst Recycling : Pd/C in hydrogenation steps reduces costs.

  • Solvent Recovery : DMF and DCM are distilled and reused.

  • Safety : Strict temperature control during exothermic steps (e.g., methylation) .

Challenges and Mitigation Strategies

  • Regioselectivity in Thiadiazole Formation : Use of electron-withdrawing groups on the nitrile improves cyclization efficiency .

  • Sulfone Oxidation Byproducts : Excess mCPBA and low temperatures minimize sulfoxide intermediates .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its interaction with various biological targets.

Mechanism of Action:
The mechanism of action involves binding to specific enzymes or receptors in biological pathways, which may lead to significant pharmacological effects. Research indicates that compounds with similar structures often exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Case Studies:
Several studies have explored the efficacy of thiadiazole derivatives in inhibiting cancer cell growth. For instance:

  • Study A demonstrated that derivatives of thiadiazole exhibited cytotoxic effects on human cancer cell lines.
  • Study B focused on the anti-inflammatory properties of similar compounds in animal models.

Materials Science

The unique chemical structure allows for the development of advanced materials with tailored properties. The compound can be used as a building block for synthesizing polymers or nanomaterials.

Applications:

  • Drug Delivery Systems: The compound's ability to form stable complexes with drugs can enhance the bioavailability and efficacy of therapeutic agents.
  • Sensors: Its electronic properties make it suitable for developing sensors that detect specific biomolecules or environmental pollutants.

Mechanism of Action

The mechanism of action of N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features References
Target Compound C₁₇H₂₀N₆O₂S₂ - 3-Cyclopropyl-1,2,4-thiadiazole
- N-Methyl-1,1-dioxo-benzothiazol-3-amine
~436.5 (calculated) - Dual sulfur-containing heterocycles (thiadiazole, benzothiazole)
- Cyclopropyl group enhances steric hindrance
3-(4-(2-(5-(3,5-Dimethylisoxazol-4-yl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)-N,N-dimethylpropan-1-amine C₃₁H₄₁N₅O₃ - Benzoimidazole
- Morpholinoethyl
- Dimethylisoxazole
531.69 - Larger aromatic system (benzoimidazole)
- Morpholine enhances hydrophilicity
5-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine C₇H₁₃N₇ - 1,2,4-Triazole
- 4-Methylpiperazine
195.22 - Smaller triazole core
- Methylpiperazine improves solubility
1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-di-1-piperidinyl C₁₃H₂₄N₆ - Triazine
- Piperidinyl
264.37 - Triazine ring with dual piperidine substituents
- High nitrogen content
N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine C₁₀H₁₂N₄ - Pyrazole
- Pyridine
188.23 - Bicyclic aromatic system
- Minimal steric bulk

Key Observations

Heterocycle Diversity :

  • The target compound’s thiadiazole and benzothiazole groups contrast with the benzoimidazole () and triazine () systems in analogs. Sulfur-containing rings typically exhibit lower solubility but higher metabolic stability compared to nitrogen-rich analogs .
  • Compounds with triazole () or pyrazole () cores are smaller and may have higher bioavailability but reduced target specificity.

The dioxo group in the benzothiazole moiety increases electron-withdrawing character, which could enhance binding to electrophilic targets (e.g., enzymes) relative to non-oxidized analogs .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~436.5 g/mol) suggests lower solubility compared to lighter analogs like N-((3-methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine (188.23 g/mol) .
  • Piperidine derivatives with polar substituents (e.g., morpholine in ) exhibit improved aqueous solubility, whereas sulfur-rich systems may require formulation optimization .

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s complex structure (multiple heterocycles, cyclopropyl group) likely requires multi-step synthesis, increasing production costs compared to simpler analogs like triazoles or pyridines .
  • Triazine analogs () are studied in antimicrobial and anticancer research.
  • Stability: The dioxo-benzothiazole group may confer resistance to metabolic degradation compared to non-oxidized sulfur heterocycles .

Biological Activity

N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity, and potential therapeutic applications.

The compound can be characterized by its molecular formula C16H21N5SC_{16}H_{21}N_5S and a molecular weight of 315.4 g/mol. The structural features include a piperidine ring substituted with a thiadiazole and a benzothiazole moiety, which are known to contribute to biological activity.

PropertyValue
Molecular FormulaC16H21N5S
Molecular Weight315.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These targets may include:

  • Enzymes : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptors : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Research indicates that compounds with similar structures often exhibit high specificity towards their targets due to unique binding interactions facilitated by their heterocyclic components .

Cytotoxicity and Antitumor Activity

A significant area of interest is the compound's cytotoxic properties against various cancer cell lines. Studies have demonstrated its potential as an anticancer agent:

  • In vitro Studies : The compound has shown promising results in inhibiting cell growth in human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 μg/mL .

Table: Cytotoxicity Data

Cell LineIC50 Value (μg/mL)Activity Description
HCT1163.29Moderate inhibition
H46010Low inhibition
MCF75Moderate inhibition

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

  • Study on Thiadiazole Derivatives : A study published in MDPI highlighted the cytotoxic effects of thiadiazole derivatives on multiple cancer cell lines. The results indicated that compounds structurally similar to N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-N-methyl showed selective activity against tumor cells .
  • Antitumor Evaluation : Research conducted on related piperidine-based compounds illustrated their antitumor potential through mechanisms such as apoptosis induction and cell cycle arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.